Apixaban Impurity 14

Overview

Description

Apixaban Impurity 14 is a degradation product of Apixaban, a potent anticoagulant used to prevent blood clots and strokes in patients with nonvalvular atrial fibrillation. This compound is formed during the stress testing of Apixaban under acidic and basic conditions. This impurity is significant as it helps in understanding the stability and toxicity profile of Apixaban .

Mechanism of Action

Target of Action

Apixaban Impurity 14, like Apixaban, is likely to target Factor Xa . Factor Xa is a crucial enzyme in the blood coagulation pathway, playing a pivotal role in the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .

Mode of Action

This compound, as a derivative of Apixaban, is expected to act as a direct and highly selective inhibitor of Factor Xa . It inhibits both free and bound forms of Factor Xa, as well as prothrombinase, independent of antithrombin III . This inhibition prevents the formation of a thrombus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the blood coagulation pathway . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, a key step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Apixaban has an absolute oral bioavailability of 50%, and its exposure increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .

Result of Action

The molecular and cellular effects of this compound are likely similar to those of Apixaban, given their structural similarity. The inhibition of Factor Xa prevents the formation of thrombus, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, pH conditions can impact the stability of Apixaban, leading to the formation of degradation impurities . , which might also be true for this compound.

Biochemical Analysis

Temporal Effects in Laboratory Settings

Studies suggest that Apixaban has a high degree of degradability under acidic and basic conditions , which may also apply to Apixaban Impurity 14.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported. Studies on Apixaban have shown dose-dependent antithrombotic efficacy , which could potentially be extrapolated to this compound.

Metabolic Pathways

Apixaban is metabolized by multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . Similar pathways may be involved in the metabolism of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Apixaban Impurity 14 involves the degradation of Apixaban under specific conditions. The degradation can be induced by exposing Apixaban to acidic or basic environments. For instance, refluxing Apixaban in 1N hydrochloric acid or 0.5N sodium hydroxide at elevated temperatures can lead to the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out using high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the degradation mixture. The process involves the use of preparative HPLC, followed by structural elucidation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions: Apixaban Impurity 14 undergoes various chemical reactions, including:

Oxidation: The impurity can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, room temperature.

Reduction: Sodium borohydride, reflux conditions.

Substitution: Various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Apixaban Impurity 14 has several scientific research applications:

Chemistry: Used in the study of degradation pathways and stability profiles of pharmaceutical compounds.

Biology: Helps in understanding the metabolic pathways and potential toxicity of Apixaban.

Medicine: Assists in the development of analytical methods for the quantification of impurities in drug formulations.

Industry: Used in quality control and regulatory compliance to ensure the safety and efficacy of Apixaban

Comparison with Similar Compounds

- O-Desmethyl Apixaban

- Hydroxy Apixaban

- Apixaban Carboxylic Acid Impurity

Comparison: Apixaban Impurity 14 is unique due to its formation under specific stress conditions and its role in the stability profile of Apixaban. Unlike other impurities, it is a pH-independent hydrolysis degradation product, making it distinct in its formation and characteristics .

By understanding this compound, researchers can better assess the stability, safety, and efficacy of Apixaban, ensuring its reliable use in medical treatments.

Properties

IUPAC Name |

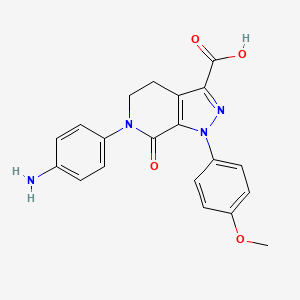

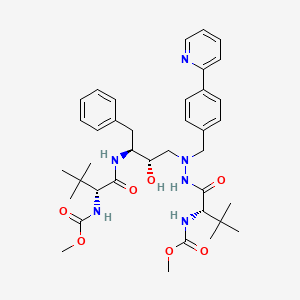

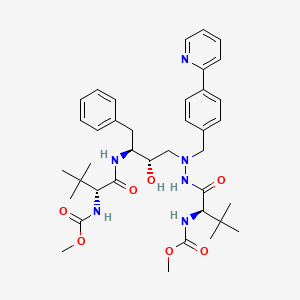

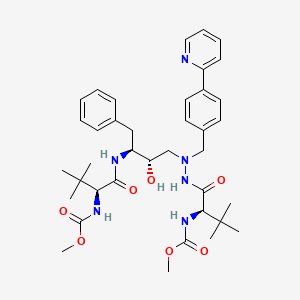

6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLQVNOMQACSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)

![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)

![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)